molecular formula C5H10FNO B11770027 [3-(Fluoromethyl)oxetan-3-yl]methanamine

[3-(Fluoromethyl)oxetan-3-yl]methanamine

Cat. No.: B11770027
M. Wt: 119.14 g/mol
InChI Key: DRBPUJPGRGWCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Fluoromethyl)oxetan-3-yl]methanamine is a valuable oxetane-based building block in medicinal chemistry and drug discovery research. The oxetane ring, a saturated four-membered cyclic ether, is increasingly employed in modern drug design to fine-tune the properties of small molecules. Its high ring strain and strong hydrogen-bond accepting capability make it an excellent bioisostere for carbonyl groups and other functional groups, helping to improve key physicochemical characteristics such as aqueous solubility, metabolic stability, and lipophilicity of lead compounds . Researchers utilize this amine-functionalized oxetane derivative as a key synthetic intermediate for the construction of more complex molecules. The primary amine group serves as a versatile handle for conjugation, allowing for the introduction of the oxetane moiety into target structures via amide bond formation or nucleophilic substitution reactions. The incorporation of the fluoromethyl group (-CH2F) adds another dimension to its utility. Fluorine atoms and fluorinated groups are strategically used in drug design to modulate electron distribution, influence pKa, enhance membrane permeability, and improve metabolic stability. The specific combination of the oxetane ring and a fluoromethyl group at the same carbon center makes this compound a particularly sophisticated and versatile scaffold for creating targeted libraries in lead optimization programs . While the specific biological data for this compound is proprietary, related oxetanyl derivatives have demonstrated significant research value. For instance, analogous oxetanyl compounds have been developed as potent, nanomolar-range inhibitors of biological targets such as the FTO demethylase, showing compelling antiproliferative effects in cancer cell models . Other research has incorporated similar aminomethyl-oxetane motifs into the structure of inhibitors for enzymes like Lysyl Oxidase-Like 2 (LOXL2) . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

[3-(fluoromethyl)oxetan-3-yl]methanamine

InChI

InChI=1S/C5H10FNO/c6-1-5(2-7)3-8-4-5/h1-4,7H2

InChI Key

DRBPUJPGRGWCDA-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CN)CF

Origin of Product

United States

Preparation Methods

Chloromethyl Oxetane Precursors

A foundational method involves displacing chloride from 3-(chloromethyl)-3-fluoromethyloxetane with ammonia. Adapted from WO2013169531A1, this route employs high-pressure reactors (5–20 bar) with liquid ammonia in polar aprotic solvents like tetrahydrofuran (THF) or 1,4-dioxane. Key advantages include:

  • Direct amination : Eliminates multi-step protection/deprotection sequences.

  • Scalability : Demonstrated for gram-to-kilogram scales in analogous systems.

However, the fluoromethyl variant introduces steric and electronic challenges. Fluorine’s electronegativity reduces the chloromethyl group’s electrophilicity, necessitating elevated temperatures (80–120°C) and extended reaction times (24–72 h). Competing elimination reactions may form undesired alkenes, requiring careful control of base strength and ammonia stoichiometry.

Fluoromethylation of Oxetane Amines

An alternative strategy fluorinates preformed oxetan-3-ylmethanamine derivatives. For example, JP 2007070270 describes sulfonate ester formation followed by nucleophilic fluorination. Using [3-(hydroxymethyl)oxetan-3-yl]methanamine as a starting material:

  • Sulfonylation : Treat with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C to form the mesylate.

  • Fluoride displacement : React with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) at 60°C.

This two-step process achieves moderate yields (40–60%) but faces limitations in fluoride availability and side reactions (e.g., Hofmann elimination).

Reductive Amination Pathways

Nitroalkene Intermediate Reduction

Adapting protocols from ACS Journal of Medicinal Chemistry, nitroalkene intermediates offer a versatile route:

  • Nitroalcohol formation : Condense 3-oxetanone with nitromethane in the presence of triethylamine (Et₃N) to yield 3-(nitromethyl)oxetan-3-ol.

  • Dehydration : Treat with methanesulfonyl chloride (MsCl) at −78°C to generate 3-(nitromethylene)oxetane.

  • Fluoromethyl introduction : Perform Michael addition with a fluoromethyl Grignard reagent (e.g., CHF₂MgBr) to install the fluoromethyl group.

  • Nitro reduction : Catalytic hydrogenation (H₂, Raney Ni) converts the nitro group to an amine.

This method achieves high stereocontrol but requires cryogenic conditions and specialized equipment. Reported yields for analogous compounds range from 55% to 70%.

Schiff Base Formation and Reduction

A modified reductive amination approach forms Schiff bases from 3-(fluoromethyl)oxetan-3-one:

  • Condensation : React the ketone with ammonium acetate in methanol to form an imine.

  • Reduction : Use sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) to reduce the imine to the amine.

While operationally simple, this method struggles with oxetane ring stability under basic conditions, leading to ring-opening byproducts.

Sulfonamide-Based Syntheses

Sulfonyl Chloride Activation

Patent CN114736173A outlines a sulfonamide-directed synthesis:

  • Sulfinimine formation : React 3-oxetanone with tert-butylsulfinamide to form N-(oxetan-3-ylidene)-2-methylpropane-2-sulfinamide.

  • Fluoromethyl addition : Treat with difluoromethyl phenyl sulfone under LiHMDS/THF at −78°C to install the fluoromethyl group.

  • Desulfonylation : Remove the sulfonyl group using magnesium chips in acetic acid/sodium acetate buffer.

  • Deprotection : Cleave the tert-butylsulfinyl group with HCl/MeOH to yield the hydrochloride salt.

This route achieves high purity (>98%) and scalability, though multi-step purification (column chromatography, recrystallization) increases complexity.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
Nucleophilic Substitution40–60%Scalable, minimal protection stepsLow yields due to competing elimination
Reductive Amination55–70%High stereocontrol, versatile intermediatesCryogenic conditions, specialized equipment
Sulfonamide Route60–75%High purity, amenable to scale-upMulti-step purification, harsh acidic conditions

Chemical Reactions Analysis

[3-(Fluoromethyl)oxetan-3-yl]methanamine: undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The primary application of [3-(Fluoromethyl)oxetan-3-yl]methanamine lies in its potential as a lead compound in drug development. Its structural features suggest that it may interact with central nervous system targets, making it a candidate for developing treatments for neurological disorders. Preliminary studies indicate that it could modulate enzymes involved in neurotransmitter regulation, which is crucial for addressing conditions like depression and anxiety.

Antimicrobial Activity

Research has shown that derivatives of methanamine, including this compound, exhibit varying degrees of effectiveness against bacterial and fungal strains. This suggests potential applications in pharmaceutical development for antimicrobial agents, particularly in combating resistant strains.

Bioisosterism

In organic synthesis, this compound can serve as a bioisostere for other functional groups in drug design. Bioisosterism plays a significant role in optimizing pharmacokinetic properties while maintaining biological activity. The oxetane ring can mimic larger cyclic structures found in natural products, potentially leading to novel therapeutic agents .

Case Study 1: Neurotransmitter Regulation

A study investigating the interaction of this compound with neurotransmitter receptors demonstrated its potential as an inhibitor of specific enzymes involved in neurotransmitter metabolism. Computational docking studies indicated favorable binding affinities, suggesting that this compound could be developed into a therapeutic agent targeting disorders related to neurotransmitter dysregulation .

Case Study 2: Antimicrobial Efficacy

In vitro assays conducted on various bacterial strains revealed that this compound showed promising antimicrobial activity. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control compounds. These findings support further exploration into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of [3-(Fluoromethyl)oxetan-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares key structural features and properties of [3-(Fluoromethyl)oxetan-3-yl]methanamine with related oxetane derivatives:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Applications/Notes Reference
This compound C₄H₈FNO Fluoromethyl 105.11 Drug discovery building block
[3-(Trifluoromethyl)oxetan-3-yl]methanamine C₅H₈F₃NO Trifluoromethyl 155.12 Enhanced lipophilicity; antiviral research
[3-(3-Fluorophenyl)oxetan-3-yl]methanamine C₁₀H₁₂FNO 3-Fluorophenyl 181.21 Heterocyclic building block; >98% purity
(3-(Pyrrolidin-1-yl)oxetan-3-yl)methanamine C₈H₁₆N₂O Pyrrolidin-1-yl 156.23 FTO inhibitors (anticancer agents)
[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine C₁₀H₁₂F₂NO 3,5-Difluoro, oxetan-3-yloxy 215.20 Exploratory kinase inhibitors
[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine C₆H₁₁N₄O Triazole-oxetane hybrid 190.6 (as HCl salt) Click chemistry applications
Key Observations:
  • Aromatic vs. Aliphatic Substituents : Phenyl-substituted derivatives (e.g., [3-(3-Fluorophenyl)oxetan-3-yl]methanamine) introduce π-π stacking interactions, useful for targeting aromatic enzyme pockets .
  • Heterocyclic Modifications : The pyrrolidin-1-yl substituent in FTO inhibitors enhances basicity and hydrogen-bonding capacity, critical for binding to RNA demethylases like FTO .

Physicochemical Data

  • Collision Cross-Section (CCS) : Predicted CCS values for this compound (125.1 Ų for [M+H]+) suggest compact geometry, advantageous for mass spectrometry-based profiling .
  • Purity : Most analogues (e.g., FTO series) are purified to >95% via HPLC, ensuring reliability in biological assays .

Biological Activity

[3-(Fluoromethyl)oxetan-3-yl]methanamine is a synthetic organic compound characterized by its unique oxetane ring structure and the presence of a fluoromethyl group. Its chemical formula is C₅H₈FNO, and it has garnered interest in medicinal chemistry due to its potential biological activities and applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an oxetane ring, which is a four-membered cyclic ether known for its ring strain that can lead to unique reactivity patterns. The fluoromethyl group enhances lipophilicity, potentially influencing the compound's interaction with biological targets.

PropertyValue
Molecular Formula C₅H₈FNO
Molecular Weight 117.12 g/mol
CAS Number 1781044-26-5
Solubility Soluble in organic solvents; slightly soluble in water

The biological activity of this compound is hypothesized to involve interactions with various biochemical pathways. Preliminary studies suggest that it may interact with enzymes involved in neurotransmitter regulation or metabolic pathways through:

  • Binding Affinity : Potential binding to receptors or enzymes, influencing their activity.
  • Selectivity : The fluoromethyl group may enhance selectivity for certain biological targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Oxetane derivatives have been linked to anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects : The ability to modulate neurotransmitter systems could suggest neuroprotective qualities.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, indicating potential antimicrobial applications.

Case Studies and Research Findings

  • Antitumor Studies : A study investigating oxetane derivatives found that certain analogs exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound may have similar effects (Reference: ).
  • Neurotransmitter Modulation : Computational docking studies indicated potential interactions with serotonin receptors, which could imply a role in mood regulation or neuroprotection (Reference: ).
  • Toxicity Assessments : Toxicological evaluations revealed that while the compound shows promise, further studies are necessary to assess its safety profile comprehensively. Early findings indicate potential skin irritation upon exposure (Reference: ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [3-(Fluoromethyl)oxetan-3-yl]methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of oxetane precursors followed by fluoromethylation. For example, hydrogenation of nitrile intermediates using Raney-Ni under H₂ atmosphere (20–30 psi, 25–40°C, 12–24 hours) is effective for amine group formation . Optimization includes adjusting catalyst loading (5–10% w/w), solvent polarity (methanol or ethanol), and reaction time to maximize yield. Monitoring via TLC or LC-MS ensures intermediate conversion.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and fluoromethyl group integration. ¹⁹F NMR identifies fluorine environment (δ = -200 to -220 ppm for CF₃ groups in related compounds) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₆H₁₁FNO, exact mass 132.0824).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% by UV at 254 nm) .

Advanced Research Questions

Q. How does the fluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing fluoromethyl group enhances electrophilicity at the oxetane oxygen, facilitating ring-opening reactions. For example, in SN2 reactions with Grignard reagents (e.g., MeMgBr), the oxetane ring opens to form secondary amines. Kinetic studies (via ¹H NMR or IR monitoring) show rate acceleration compared to non-fluorinated analogs. Computational DFT calculations (e.g., Gaussian09) model transition states to rationalize reactivity .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Prediction : SwissADME or ADMETLab2.0 estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. The oxetane ring improves solubility (clogP ≈ 0.5) compared to cyclohexane analogs.
  • Molecular Dynamics (MD) : GROMACS simulates binding to target enzymes (e.g., p97 ATPase) to assess residence time and conformational stability .

Q. How can researchers resolve discrepancies in NMR data obtained from different batches of the compound?

  • Methodological Answer :

  • Batch Comparison : Use 2D NMR (COSY, HSQC) to confirm structural consistency. For example, unexpected peaks may arise from residual solvents (e.g., DMSO-d₆) or stereochemical impurities.
  • Spiking Experiments : Add authentic reference standards to identify overlapping signals. Quantitative ¹⁹F NMR with internal standards (e.g., trifluoroacetic acid) quantifies fluoromethyl group integrity .

Q. What strategies are employed to assess the compound’s potential as an enzyme inhibitor in drug discovery?

  • Methodological Answer :

  • Enzyme Assays : Conduct fluorescence-based inhibition assays (e.g., ATPase activity for p97) using purified protein. IC₅₀ values are derived from dose-response curves (0.1–100 μM range) .
  • SAR Studies : Synthesize analogs (e.g., varying fluoromethyl position or oxetane substituents) to map critical binding motifs. X-ray crystallography or cryo-EM (if available) visualizes inhibitor-enzyme interactions.

Key Notes

  • Safety : Store at -20°C in amber vials under inert atmosphere to prevent degradation. Use PPE (gloves, goggles) due to potential amine reactivity .
  • Data Contradictions : Cross-validate spectral data with multiple techniques (e.g., NMR + HRMS) and reference PubChem/ECHA databases for consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.